molecular formula C24H26N4O2S B3300845 N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 904825-90-7

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3300845
CAS No.: 904825-90-7
M. Wt: 434.6 g/mol
InChI Key: JGUULSMYWXTKTD-UHFFFAOYSA-N
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Description

This sulfonamide derivative is a structurally complex molecule featuring a pyrrolidine-substituted pyridazine ring linked to a tetrahydronaphthalene-sulfonamide scaffold.

Properties

IUPAC Name

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c29-31(30,22-11-10-18-6-1-2-7-19(18)17-22)27-21-9-5-8-20(16-21)23-12-13-24(26-25-23)28-14-3-4-15-28/h5,8-13,16-17,27H,1-4,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUULSMYWXTKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, including cycloaddition and condensation reactions. One common route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. High-performance liquid chromatography (HPLC) and other purification techniques are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound featuring a pyridazine ring substituted with a pyrrolidine group and a sulfonamide group attached to a tetrahydronaphthalene moiety. It is of interest for its potential pharmacological activities and applications in various scientific fields.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine: It is investigated as a potential therapeutic agent for treating various diseases.
  • Industry: It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Introduces oxygen-containing functional groups.
  • Reduction: Removes oxygen-containing functional groups or reduces double bonds.
  • Substitution: Replaces one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains. For instance, sulfonamide derivatives are known to exhibit antibacterial properties against pathogens such as Streptococcus pyogenes and Moraxella catarrhalis.
  • Anti-inflammatory Effects: Sulfonamides often demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation, potentially affecting cytokine production.
  • Antitumor Potential: Compounds with similar structures have been evaluated for their anticancer properties. For example, studies on related pyridazine derivatives have indicated significant inhibitory effects on cancer cell lines.

Mechanism of Action

The mechanism of action of N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring and sulfonamide group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its fusion of a pyridazine-pyrrolidine moiety with a tetrahydronaphthalene-sulfonamide core. Below is a comparative analysis with structurally related compounds:

Property N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Celecoxib (Sulfonamide Reference)
Core Structure Pyridazine-pyrrolidine + tetrahydronaphthalene-sulfonamide Imidazo[1,2-a]pyridine with nitro and cyano substituents Pyrazole-sulfonamide
Key Functional Groups Sulfonamide, pyrrolidine, pyridazine Nitrophenyl, cyano, ester Sulfonamide, pyrazole
Synthetic Complexity High (multi-step coupling of heterocycles) Moderate (one-pot two-step reaction) Moderate (established industrial route)
Reported Bioactivity Undisclosed in provided evidence Undisclosed (structural focus in source) COX-2 inhibition

Key Observations:

Synthetic Methodology : The synthesis of 2d via a one-pot reaction contrasts with the likely multi-step synthesis required for the target compound, which involves coupling a pyrrolidine-pyridazine intermediate to the sulfonamide scaffold .

Pharmacophore Potential: The tetrahydronaphthalene system in the target compound may improve membrane permeability compared to the planar imidazo-pyridine core of 2d, though this requires experimental validation.

Biological Activity

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyrrolidine group and a sulfonamide group attached to a tetrahydronaphthalene moiety . Its structure is critical for its interaction with biological targets. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 358.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, while the pyridazine and pyrrolidine components may modulate receptor activity.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, sulfonamide derivatives are known to exhibit antibacterial properties against pathogens such as Streptococcus pyogenes and Moraxella catarrhalis .
  • Anti-inflammatory Effects : Sulfonamides often demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation, potentially affecting cytokine production .
  • Antitumor Potential : Compounds with similar structures have been evaluated for their anticancer properties. For example, studies on related pyridazine derivatives have indicated significant inhibitory effects on cancer cell lines .

Case Studies and Research Findings

A review of literature reveals various studies that highlight the biological activity of related compounds:

StudyFindings
Wu et al. (1999)Demonstrated that certain sulfonamide derivatives can act as endothelin receptor-A inhibitors, which may attenuate pulmonary vascular hypertension .
Schwartz et al. (1995)Reported that specific sulfonamide derivatives could inhibit carbonic anhydrase, suggesting potential applications in cardiovascular diseases .
Qi et al. (2015)Investigated pyrazole-based derivatives showing promising results in inhibiting xanthine oxidase activity, which is relevant for gout treatment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Pyrazolo[1,5-a]pyridin-3-yl pyridazinonesSimilar core structureAntimicrobial and anticancer properties
Pyridazine derivativesVarious substitutionsAnti-inflammatory and antitumor effects

Q & A

Basic: What are the key synthetic steps for preparing N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

The synthesis typically involves:

  • Pyridazine ring formation : Coupling pyrrolidine to pyridazine via nucleophilic substitution or Buchwald-Hartwig amination.
  • Sulfonamide linkage : Reacting the pyridazine-phenyl intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., DMF with K₂CO₃).
  • Purification : Column chromatography or recrystallization to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses of this compound?

  • High-throughput screening : Test solvents (e.g., DMF vs. acetonitrile), catalysts (Pd-based for coupling), and temperatures to identify optimal parameters .
  • Continuous flow reactors : Enhance reproducibility and reduce side reactions during exothermic steps .
  • Real-time monitoring : Use inline NMR or HPLC to track intermediates and adjust conditions dynamically .

Basic: What characterization techniques are essential for confirming the structure of this sulfonamide?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and connectivity .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate purity and stoichiometry .

Advanced: How can discrepancies between spectroscopic data and computational predictions be resolved?

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts to identify misassignments .
  • Dynamic Effects : Account for solvent and conformational dynamics in simulations, which may explain deviations in NOESY or COSY spectra .

Basic: What statistical methods are recommended for designing experiments to study this compound’s reactivity?

  • Factorial Design : Screen variables (e.g., temperature, solvent polarity) systematically to identify critical factors .
  • Response Surface Methodology (RSM) : Optimize reaction parameters (e.g., catalyst loading) for maximum yield .

Advanced: How can computational tools enhance the understanding of this compound’s structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with the sulfonamide group and pyridazine ring .
  • Quantum Mechanical Calculations : Analyze electron density distribution to rationalize regioselectivity in substitution reactions .

Basic: What safety protocols are critical during the synthesis of this sulfonamide?

  • Inert Atmosphere : Use nitrogen/argon for moisture-sensitive steps to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Gloves and goggles when handling sulfonyl chlorides or reactive intermediates .

Advanced: How does the pyrrolidinyl substituent on the pyridazine ring influence bioactivity and chemical stability?

  • Bioactivity : The pyrrolidine group may enhance solubility and target binding via hydrogen bonding or π-π stacking, as seen in similar triazole derivatives .
  • Stability : Tertiary amines in pyrrolidine can reduce oxidative degradation compared to primary amines .

Basic: What thermal stability data are available for this compound, and how are they obtained?

  • Differential Scanning Calorimetry (DSC) : Determines melting points and phase transitions.
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres .

Advanced: How can contradictory bioassay results (e.g., IC₅₀ values) across studies be addressed methodologically?

  • Standardized Assay Conditions : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time .
  • Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to harmonize data from disparate sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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